2-(4-phenylbutyl)propanedioic Acid
Description
Properties
IUPAC Name |
2-(4-phenylbutyl)propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-12(15)11(13(16)17)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLLKFZZINSFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Phenylbutyl)propanedioic acid, also known as a derivative of propanedioic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a phenylbutyl group that may influence its interactions within biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two carboxylic acid groups (–COOH) attached to a central propanedioic backbone, with a phenylbutyl substituent that enhances lipophilicity and may influence receptor interactions.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives of propanedioic acid could enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative damage .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including neurodegenerative disorders. Compounds with similar structures have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For instance, studies on related compounds suggest they can downregulate NF-κB signaling, which plays a pivotal role in inflammation .
Neuroprotective Activity
There is emerging evidence supporting the neuroprotective effects of this compound. In vitro studies have indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The activation of the Nrf2 pathway has been linked to the neuroprotective effects observed in models of neurodegenerative diseases .
The proposed mechanism of action for this compound involves its interaction with cellular targets such as enzymes and receptors. The phenylbutyl group may enhance binding affinity to these targets, leading to modulation of various biochemical pathways. Specifically, it may act as an agonist or antagonist at specific receptor sites, influencing downstream signaling cascades .
Study on Neuroprotective Effects
A recent study investigated the effects of this compound in a model of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| ROS Levels (µM) | 15 ± 3 | 5 ± 1 |
| Apoptotic Cells (%) | 30 ± 5 | 10 ± 3 |
| Nrf2 Activation (Relative Units) | 1 | 3 |
Anti-inflammatory Activity Assessment
In another study focusing on inflammation, the compound was evaluated for its ability to inhibit cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in TNF-α and IL-6 levels upon treatment with this compound .
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1500 ± 200 | 600 ± 100 |
| IL-6 | 800 ± 150 | 300 ± 50 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Solubility
The presence of two carboxylic acid groups in 2-(4-phenylbutyl)propanedioic acid distinguishes it from mono-carboxylic analogs like 2-(4-sec-butylphenyl)propanoic acid (C₁₃H₁₈O₂, ) and 2-(4-propylphenyl)propanoic acid (C₁₂H₁₆O₂, ). These compounds exhibit lower acidity (pKa ~4.5–5.0 for propanoic acids vs. ~2.8 for propanedioic acid derivatives) and reduced water solubility due to the absence of a second carboxylic group. The phenylbutyl chain in the target compound further increases hydrophobicity compared to shorter alkyl substituents (e.g., propyl or sec-butyl), as seen in and .
Structural Analogues in Pharmaceutical Contexts
- 4-Hydroxyphenylmalonic acid (): This derivative features a hydroxyl group on the phenyl ring, enhancing hydrogen-bonding capacity and aqueous solubility compared to the non-polar phenylbutyl group in the target compound. Such modifications are critical in drug design for improving bioavailability.
- Diethyl 4-ethoxyphenylmalonate (): The ethoxy group and esterification of carboxylic acids reduce acidity (pKa ~6–7 for esters) and increase lipid solubility, making this derivative more suitable as a synthetic intermediate than the free acid form.
Role of Substituent Length and Branching
- 2-(4-Octylphenethyl)propanedioic acid diethyl ester (): The octylphenethyl chain introduces extreme hydrophobicity, while esterification masks the carboxylic acids. This contrasts with the phenylbutyl group in the target compound, which balances moderate lipophilicity with some capacity for polar interactions.
- 2-(Phenylamino)propanedioic acid (): Substitution with an amino group on the phenyl ring introduces basicity, altering electronic properties and reactivity compared to the purely aromatic substituent in the target compound.
Data Table: Key Properties of Propanedioic Acid Derivatives
Industrial and Research Implications
- Deep Eutectic Solvents : Propanedioic acid derivatives like ChCl:propanedioic acid (1:1) () demonstrate utility in green chemistry, with purity (≥98%) impacting solvent properties such as refractive index .
- Pharmaceutical Synthesis: Derivatives like 2-acetamido-3-(4-(tert-butyl)phenyl)propanoic acid () highlight the role of steric hindrance and electronic effects in drug candidate optimization.
Preparation Methods
Halide Derivatives (4-Phenylbutyl Bromide)
4-Phenyl-1-butanol undergoes halogenation using phosphorus tribromide (PBr₃) in anhydrous ether at 0–5°C:
Typical Conditions :
-
Solvent: Diethyl ether
-
Temperature: 0–5°C
-
Yield: 70–75%
Sulfonate Esters (4-Phenylbutyl Tosylate)
Tosylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane/pyridine at 25°C:
Optimized Parameters :
-
Molar ratio (TsCl : alcohol): 1.2 : 1
-
Reaction time: 2 hours
-
Yield: 85–90%
Alkylation of Diethyl Malonate
Reaction Optimization
Using NaOEt in ethanol (2.2 equiv), alkylation proceeds at reflux (78°C) for 6–8 hours:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Base | Sodium ethoxide (2.2 equiv) |
| Alkylating agent | 4-Phenylbutyl tosylate (1.1 equiv) |
| Temperature | Reflux (78°C) |
| Time | 6–8 hours |
| Yield (monoalkylated) | 68–72% |
Side Reactions :
-
Dialkylation (<10%) when excess alkylating agent is used.
-
Elimination products (<5%) at elevated temperatures.
Alternative Conditions
Employing NaH in tetrahydrofuran (THF) at 25°C reduces reaction time to 4 hours but necessitates rigorous anhydrous conditions:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Sodium hydride (2.0 equiv) |
| Alkylating agent | 4-Phenylbutyl bromide (1.05 equiv) |
| Temperature | 25°C |
| Time | 4 hours |
| Yield | 65–70% |
Hydrolysis and Decarboxylation
Saponification
The alkylated malonate ester undergoes basic hydrolysis with aqueous NaOH (6 M) at 80°C for 12 hours:
Work-up : Acidification with concentrated HCl (pH 1–2) precipitates the diacid:
| Parameter | Value |
|---|---|
| NaOH concentration | 6 M |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 88–92% |
Decarboxylation Considerations
While malonic acid derivatives typically decarboxylate upon heating, this compound retains both carboxylic groups under mild hydrolysis conditions. Prolonged heating (>100°C) induces partial decarboxylation, necessitating precise temperature control.
Purification and Characterization
Recrystallization
Crude this compound is purified via recrystallization from hexane/ethyl acetate (10:1 v/v):
| Property | Value |
|---|---|
| Melting point | 136–138°C |
| Purity (HPLC) | >98% |
Spectroscopic Data
-
IR (KBr) : 2950 (C–H stretch), 1705 (C=O), 1600 (aromatic C=C) cm⁻¹.
-
¹H NMR (500 MHz, DMSO-d₆) : δ 12.4 (br s, 2H, COOH), 7.25–7.15 (m, 5H, Ar–H), 2.58 (t, J = 7.6 Hz, 2H, CH₂Ph), 2.35–2.28 (m, 1H, CH), 1.45–1.25 (m, 4H, CH₂).
Industrial-Scale Adaptations
Q & A
Q. What established synthetic routes are available for 2-(4-phenylbutyl)propanedioic Acid, and what catalytic systems are typically employed?
The synthesis of propanedioic acid derivatives often involves Friedel-Crafts alkylation or acylation reactions. For example, 2-(4-ethylphenyl)propanoic acid is synthesized via Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst . Similarly, biphenyl derivatives are prepared via Friedel-Crafts acylation with AlCl₃ and dichloromethane . For this compound, a plausible route could involve alkylation of a phenylbutyl precursor with propanedioic acid under acidic or catalytic conditions. Key variables include reaction temperature (80–120°C), solvent choice (e.g., dichloromethane or nitrobenzene), and catalyst loading (10–20 mol% AlCl₃).
| Reaction Type | Catalyst | Solvent | Yield Range | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃ | Dichloromethane | 60–75% | |
| Friedel-Crafts Acylation | AlCl₃ | Nitrobenzene | 70–85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural validation typically employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integrity of the propanedioic acid backbone.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
- HPLC : Purity assessment using reverse-phase columns with UV detection (λ = 210–254 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in synthesizing this compound?
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Purification Strategies : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts like unreacted phenylbutyl precursors .
- Purity Validation : Monitor by HPLC-MS; impurities >0.1% require further purification .
Q. What strategies resolve contradictions in biological activity data for propanedioic acid derivatives?
- Metabolite Interference : Assess if metabolites (e.g., 4-ethylphenyl sulfate) interact with biological targets, as seen in microglial cell studies .
- Dosage-Dependent Effects : Conduct dose-response assays to identify non-linear activity trends.
- Batch Consistency : Ensure synthetic reproducibility by standardizing catalyst batches and reaction times .
Q. What advanced chromatographic methods detect degradation products of this compound under physiological conditions?
- HPLC-Tandem MS : Quantify degradation products (e.g., decarboxylated derivatives) using MRM (multiple reaction monitoring) modes.
- Accelerated Stability Testing : Expose the compound to pH 1–9 buffers at 40°C for 48 hours to simulate gastric/intestinal conditions .
- Data Interpretation : Cross-reference fragmentation patterns with libraries like NIST Chemistry WebBook .
Q. How do substituents on the phenyl ring influence the reactivity and stability of propanedioic acid derivatives?
- Electron-Withdrawing Groups (e.g., -NO₂, -Br): Increase electrophilicity of the aromatic ring, enhancing reactivity in Friedel-Crafts reactions but reducing stability under basic conditions .
- Electron-Donating Groups (e.g., -OH, -OCH₃): Stabilize intermediates via resonance but may reduce reaction rates .
- Steric Effects : Bulky substituents (e.g., -isobutyl) hinder alkylation efficiency, requiring higher catalyst loadings .
Methodological Considerations
- Data Contradictions : Address discrepancies in experimental results (e.g., refractive index variations in propanedioic acid mixtures) by verifying reagent purity (±98% vs. ≥99%) and instrument calibration .
- Safety Protocols : Follow OSHA guidelines for handling hazardous intermediates (e.g., nitrobenzene, AlCl₃) and use fume hoods for reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
